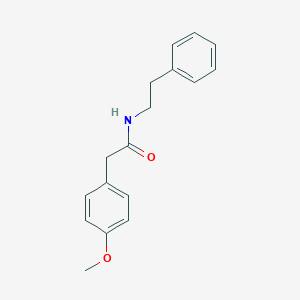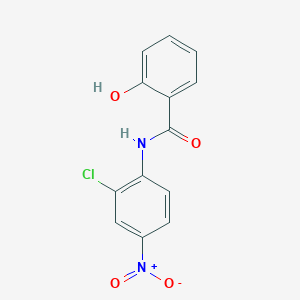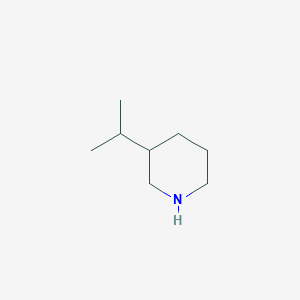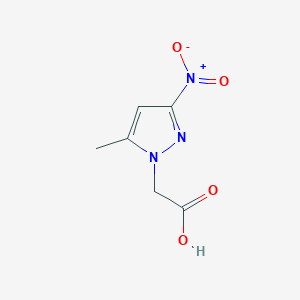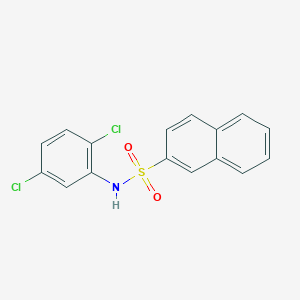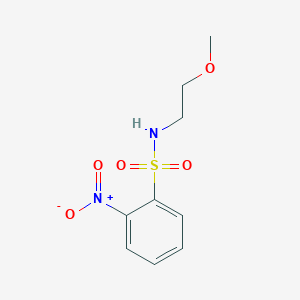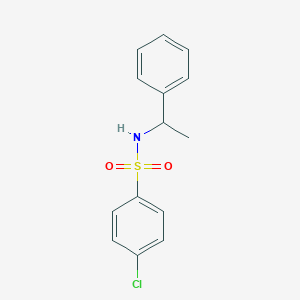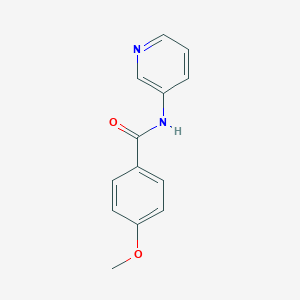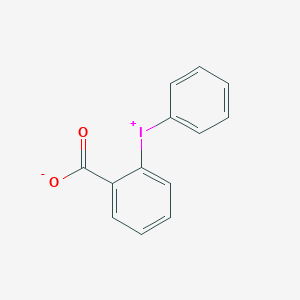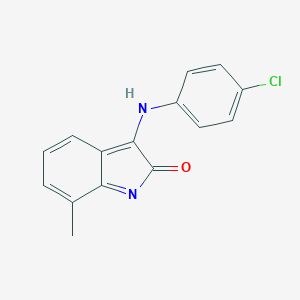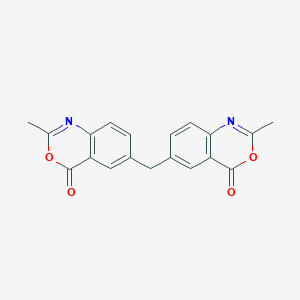
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a chemical compound that has gained significant attention in scientific research over the years. The compound is known for its unique properties that make it useful in various fields, including pharmaceuticals, agriculture, and material science. In
Mécanisme D'action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] varies depending on the application. In pharmaceuticals, the compound has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In agriculture, the compound acts as a neurotoxin, affecting the nervous system of insects. In material science, the compound is used as a crosslinking agent, linking polymer chains together to form a more stable structure.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] also vary depending on the application. In pharmaceuticals, the compound has been shown to have low toxicity and is well-tolerated by animals. In agriculture, the compound has been shown to have low toxicity to mammals but can be toxic to insects. In material science, the compound is stable and does not degrade easily, making it useful in the synthesis of polymers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] in lab experiments include its unique properties, low toxicity, and stability. However, the compound can be difficult to synthesize, and its use can be limited by its high cost.
Orientations Futures
There are several future directions for the research and development of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-']. In pharmaceuticals, further research could focus on the compound's potential as an anticancer agent. In agriculture, the compound could be further developed as a natural insecticide. In material science, the compound could be used in the synthesis of new materials with unique properties. Additionally, further research could focus on improving the synthesis method and reducing the cost of the compound.
Conclusion:
In conclusion, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a unique chemical compound with a wide range of scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to significant advancements in various fields.
Méthodes De Synthèse
The synthesis of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with formaldehyde in the presence of a catalyst such as sulfuric acid. The reaction yields 6,6'-methylenebis[2-methyl-4H-3,1-benzoxazin-4-one], which is then oxidized to obtain 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'].
Applications De Recherche Scientifique
The unique properties of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] make it useful in various scientific research applications. In pharmaceuticals, the compound has been found to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. In agriculture, the compound has been shown to have insecticidal properties, making it useful in pest control. In material science, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] has been used in the synthesis of polymers and as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
20006-47-7 |
|---|---|
Nom du produit |
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl- |
Formule moléculaire |
C19H14N2O4 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-methyl-6-[(2-methyl-4-oxo-3,1-benzoxazin-6-yl)methyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C19H14N2O4/c1-10-20-16-5-3-12(8-14(16)18(22)24-10)7-13-4-6-17-15(9-13)19(23)25-11(2)21-17/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
FWACJXSHEZUCSG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1 |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
